molecular formula C9H13NO B009754 (4-Methoxy-3-methylphenyl)methanamine CAS No. 108125-07-1

(4-Methoxy-3-methylphenyl)methanamine

Cat. No.: B009754
CAS No.: 108125-07-1
M. Wt: 151.21 g/mol
InChI Key: XDGSESTXOSTZCM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)methanamine, also known as 3-Methyl-4-methoxybenzylamine, is a benzylamine derivative of high interest in organic chemical and pharmacological research. This compound, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol, serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules. Research Applications and Value: - Chemical Synthesis Intermediate: Its structure, featuring a benzylamine core with methoxy and methyl substituents, makes it a versatile precursor in organic synthesis, particularly for exploring structure-activity relationships in amine-based compounds . - Pharmacological Research: While this compound is for research use only, its structural analogs are studied in scientific literature for their interactions with neurological systems. Related compounds in the amphetamine class are known to act as monoamine releasing agents or enzyme inhibitors, providing context for the research potential of this chemical scaffold . Handling and Compliance: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use. It is the purchaser's responsibility to ensure compliance with all applicable local, state, national, and international regulations governing the possession and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSESTXOSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630458
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108125-07-1
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
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Record name (4-methoxy-3-methylphenyl)methanamine
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Synthetic Methodologies and Strategies for 4 Methoxy 3 Methylphenyl Methanamine

Established Synthetic Pathways for Benzylamines

The preparation of benzylamines is well-documented, with several established pathways providing reliable access to this important class of compounds. One of the most fundamental and widely used methods is the reductive amination of the corresponding benzaldehyde. This process involves the reaction of an aldehyde, in this case, 4-methoxy-3-methylbenzaldehyde (B1345598), with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine. pearson.com This imine is subsequently reduced to the target amine. The reaction is versatile and can be performed in a one-pot or two-step procedure. pearson.compearson.com

Another classical approach is the reduction of benzonitriles . The cyano group can be introduced onto the aromatic ring via methods like the Sandmeyer reaction from an aniline precursor or nucleophilic substitution on a benzyl (B1604629) halide. The resulting nitrile is then reduced to the primary amine using potent reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Similarly, the reduction of amides or oximes derived from the corresponding carboxylic acid or aldehyde, respectively, serves as a viable pathway. Carboxylic acids can be converted to primary amides, which are then reduced, often with LiAlH₄ or borane (BH₃), to yield the benzylamine (B48309). pearson.com Oximes, formed from the condensation of an aldehyde with hydroxylamine, can be reduced to the primary amine via catalytic hydrogenation or with metal/acid systems.

Advanced Catalytic Approaches in Amine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of (4-Methoxy-3-methylphenyl)methanamine and its analogues can benefit significantly from these advanced approaches.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For the synthesis of benzylamines, transition-metal complexes, particularly those of ruthenium, rhodium, and iridium, are frequently employed. These catalysts are especially prominent in the asymmetric hydrogenation of imines, allowing for the production of chiral amines. While this compound itself is achiral, these methodologies are crucial for the synthesis of its chiral α-substituted analogues. For instance, Ru-complexes have been successfully used in the production of benzylamine from benzyl alcohol in homogeneous systems.

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation and recyclability. For benzylamine synthesis, various supported metal catalysts are effective. The reductive amination of benzaldehyde with ammonia can be efficiently carried out using hydrogen gas over metal catalysts. researchgate.net Recent research has highlighted several effective systems, including platinum supported on cobalt-iron layered double hydroxides (Pt/CoFe-LDH) and in-situ generated cobalt nanoparticles from cobalt borate precursors. researchgate.net Nickel supported on diatomite has also been shown to controllably catalyze the reductive amination of benzaldehyde. researchgate.net These systems often operate under moderate hydrogen pressure and temperature, offering a green and scalable route to primary amines. researchgate.netnih.gov

Table 1: Comparison of Selected Heterogeneous Catalysts in Reductive Amination of Benzaldehyde
CatalystNitrogen SourceSolventConditionsKey FindingsCitation
Pt/CoFe-LDHAqueous AmmoniaIsopropanol (IPA)80 °C, 2 MPa H₂Demonstrates high yield and stability over multiple cycles. researchgate.net
Ni/diatomiteAqueous AmmoniaWaterVariable H₂ pressureAllows for controllable selectivity towards primary and secondary amines using water as a green solvent. researchgate.net
In-situ Co from CoBOₓAmmonia-H₂ atmosphereExhibits satisfactory activity and selectivity, outperforming conventional Co/C and Raney Ni catalysts. researchgate.net
Iron on (N)SiC supportAqueous Ammonia--Reusable catalyst effective for a broad scope of aldehydes and ketones, tolerating various functional groups. nih.gov

Reductive amination stands as the most direct and common method for synthesizing benzylamines from their corresponding aldehydes. The process begins with the formation of an imine intermediate from the reaction of the aldehyde (e.g., 4-methoxy-3-methylbenzaldehyde) and ammonia. pearson.com This intermediate is then reduced in situ or in a subsequent step. The choice of reducing agent is critical for the success of the reaction, especially to avoid the reduction of the starting aldehyde.

Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. pearson.com Catalytic hydrogenation over palladium, platinum, or nickel is also a highly effective method. researchgate.net A one-pot, two-step method using hydroxylammonium chloride for amination followed by reduction with a zinc/hydrochloric acid system has also been reported as a practical alternative for both aromatic and aliphatic aldehydes. tandfonline.com

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsAdvantagesCitation
Sodium CyanoborohydrideNaBH₃CNAcidic or neutral pH, alcoholic solventsSelectively reduces imines over carbonyls. pearson.compearson.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Aprotic solvents (e.g., dichloroethane)Mild, effective, and handles a wide range of substrates.-
Hydrogen with Metal CatalystH₂/Pd, Pt, NiVariable pressure, various solventsClean, high-yielding, and applicable to large-scale synthesis. pearson.comresearchgate.net
Zinc / Hydrochloric AcidZn/HClEthanol, room temperatureOperational simplicity, short reaction times, and mild conditions. tandfonline.com

Multi-Step Organic Reaction Sequences Leading to this compound

The synthesis of this compound is contingent on the availability of its direct precursor, 4-methoxy-3-methylbenzaldehyde. When this precursor is not commercially available, a multi-step sequence from simpler starting materials is required.

The synthesis of the key intermediate, 4-methoxy-3-methylbenzaldehyde, can be envisioned from readily available phenolic compounds like m-cresol or o-cresol.

A plausible synthetic route starting from o-cresol would involve two main steps:

Etherification: The phenolic hydroxyl group of o-cresol is first converted to a methyl ether to form 2-methylanisole. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH).

Formylation: The aldehyde group is then introduced onto the aromatic ring. Ortho-para directing effects of the methoxy (B1213986) and methyl groups favor substitution at the para position relative to the methoxy group. Formylation can be accomplished via several methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Duff reaction. Alternatively, a Friedel-Crafts acylation followed by oxidation can yield the desired aldehyde. A Reimer-Tiemann reaction on o-cresol can produce 4-hydroxy-3-methylbenzaldehyde, which can subsequently be methylated to give the target aldehyde. researchgate.net

Once 4-methoxy-3-methylbenzaldehyde is obtained, the final conversion to this compound is achieved through one of the reductive amination methods described previously (Section 2.2.3). For example, reacting the aldehyde with aqueous ammonia in the presence of a heterogeneous catalyst like Pt/CoFe-LDH and H₂ gas would yield the final product. researchgate.net

Strategic Amine Introduction Methods

The synthesis of this compound hinges on the effective introduction of a primary amine group onto the substituted benzyl structure. Several key strategies are employed, primarily starting from the corresponding aldehyde, nitrile, or benzyl halide.

Reductive Amination of 4-Methoxy-3-methylbenzaldehyde: This is a prominent and direct method for synthesizing the target amine. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of 4-methoxy-3-methylbenzaldehyde with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the final amine product. wikipedia.org A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This one-pot reaction is widely used in green chemistry due to its efficiency and often mild reaction conditions. wikipedia.org

Reduction of 4-Methoxy-3-methylbenzonitrile: An alternative strategy involves the reduction of the nitrile group in 4-methoxy-3-methylbenzonitrile. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Catalytic hydrogenation is often preferred as a greener option.

Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis, can also be adapted. wikipedia.orgbyjus.com This route would begin with the N-alkylation of potassium phthalimide with 4-methoxy-3-methylbenzyl halide. wikipedia.orgbyjus.comlibretexts.org The resulting N-alkylphthalimide is subsequently cleaved, often using hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis, to release the desired primary amine. wikipedia.orglibretexts.org While this method effectively prevents the over-alkylation that can be an issue with direct alkylation of ammonia, it involves multiple steps and can have harsh reaction conditions. byjus.comchemistrysteps.comjove.com

A comparative overview of these primary synthetic strategies is provided below.

Starting MaterialMethodKey ReagentsAdvantagesDisadvantages
4-Methoxy-3-methylbenzaldehydeReductive AminationAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Often a one-pot reaction, high efficiency.Requires careful control of reaction conditions to avoid side reactions.
4-Methoxy-3-methylbenzonitrileNitrile ReductionStrong Reducing Agent (e.g., LiAlH₄) or Catalytic HydrogenationUtilizes a stable and accessible starting material.Use of strong hydrides can be hazardous and generate significant waste.
4-Methoxy-3-methylbenzyl halideGabriel SynthesisPotassium Phthalimide, Hydrazine or AcidProduces a clean primary amine with no polyalkylation. chemistrysteps.comjove.comMulti-step process, can have harsh conditions and generate significant waste. wikipedia.orgbyjus.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable chemical processes. This involves maximizing reaction efficiency and selecting environmentally friendly materials. jk-sci.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures how efficiently reactant atoms are incorporated into the desired final product. jocpr.comucla.eduwikipedia.org A high atom economy signifies minimal waste generation. monash.edu

Addition and Rearrangement Reactions are inherently 100% atom-economical as all reactant atoms are found in the product.

Substitution and Elimination Reactions have lower atom economies as they necessarily generate byproducts.

When comparing the synthetic routes to this compound, reductive amination using ammonia and catalytic hydrogenation stands out for its high potential atom economy, with water being the only theoretical byproduct. In contrast, the Gabriel synthesis has a significantly lower atom economy due to the stoichiometric formation of the phthalhydrazide byproduct during the hydrazinolysis step. wikipedia.org

Synthetic RouteKey ReactantsMajor ByproductsTheoretical Atom Economy
Reductive Amination (Catalytic Hydrogenation)4-Methoxy-3-methylbenzaldehyde, NH₃, H₂H₂OHigh
Nitrile Reduction (with LiAlH₄)4-Methoxy-3-methylbenzonitrile, LiAlH₄Aluminum saltsModerate
Gabriel Synthesis (with Hydrazine)4-Methoxy-3-methylbenzyl halide, Potassium Phthalimide, HydrazinePhthalhydrazide, Potassium HalideLow

Reaction efficiency is also a critical factor, encompassing yield, reaction time, and energy usage. Catalytic processes, such as the catalytic hydrogenation used in both reductive amination and nitrile reduction, are generally more efficient than stoichiometric reactions. jk-sci.com

Environmentally Benign Solvent and Reagent Selection

The choice of solvents and reagents significantly influences the environmental impact of a synthesis. Green chemistry advocates for replacing hazardous traditional solvents with safer alternatives. thecalculatedchemist.comrsc.org For the synthesis of this compound, solvents like water, ethanol, or supercritical CO₂ are considered greener options. wikipedia.orgpnas.org Water, in particular, is non-toxic, renewable, and can accelerate certain reactions. wikipedia.orgpnas.org

In terms of reagents, catalytic hydrogenation, which uses molecular hydrogen, is a much cleaner reduction method than using metal hydrides like LiAlH₄, which require quenching and generate substantial inorganic waste. Similarly, reductive amination is considered a green method for amine synthesis, avoiding the stoichiometric waste associated with routes like the Gabriel synthesis. wikipedia.orgrsc.org

Reactivity and Reaction Mechanisms of 4 Methoxy 3 Methylphenyl Methanamine

Influence of the Methoxy (B1213986) Group on Aromatic Ring Reactivity

The methoxy (-OCH₃) group is a powerful activating substituent in electrophilic aromatic substitution (EAS) reactions. Its influence on the reactivity of the phenyl ring is twofold, involving both inductive and resonance effects.

Inductive Effect: The oxygen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I) that slightly deactivates the ring.

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+R) is significantly stronger than the inductive effect. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609).

This net electron-donating character makes the aromatic ring of (4-Methoxy-3-methylphenyl)methanamine highly activated towards electrophilic attack. The rate of electrophilic substitution is substantially increased, often by several orders of magnitude compared to benzene.

Table 1: Influence of Substituents on Aromatic Ring Reactivity
Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-OCH₃ (Methoxy)Weakly Deactivating (-I)Strongly Activating (+R)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Weakly Activating (+I)Weakly Activating (Hyperconjugation)Moderately ActivatingOrtho, Para
-CH₂NH₂ (Aminomethyl)Weakly Deactivating (-I)N/AWeakly DeactivatingMeta (under acidic conditions as -CH₂NH₃⁺)

Nucleophilic Characteristics of the Primary Amine Functionality

The primary amine (-NH₂) group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character. nih.govresearchgate.net This makes the amine group reactive towards a wide array of electrophiles.

Key reactions involving the amine's nucleophilicity include:

N-Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (typically Sₙ2) to form secondary and tertiary amines. Studies on substituted benzylamines show that electron-donating groups on the aromatic ring, such as methoxy and methyl, increase the rate of these reactions compared to unsubstituted benzylamine (B48309). researchgate.net

N-Acylation: Reaction with acyl halides or acid anhydrides yields amides. This reaction is typically very rapid and is a common method for protecting the amine group. The mechanism involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Imine Formation: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is reversible and is often catalyzed by acid.

The nucleophilicity of the amine is generally greater than that of a corresponding alcohol because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. nih.govstudy.com The benzylamine structure, where the amine is separated from the ring by a methylene (B1212753) (-CH₂) group, means the nitrogen lone pair does not directly participate in aromatic resonance, preserving its nucleophilicity. study.com

Electrophilic Aromatic Substitution Reactivity of the Phenyl Moiety

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the methoxy and methyl substituents. Both groups are ortho, para-directors. libretexts.orgmsu.edu Since they are positioned meta to each other, their directing effects are cooperative, or reinforcing, strongly activating specific positions on the ring. stackexchange.comjove.com

The methoxy group is a more powerful activating group than the methyl group. jove.com Therefore, its directing effect is dominant. The positions ortho and para to the methoxy group are C5 and C2, respectively (with C1 being the carbon attached to the -CH₂NH₂ group).

Position C2: This position is ortho to the methyl group and para to the methoxy group. It is highly activated.

Position C5: This position is ortho to the methoxy group.

Position C6: This position is ortho to the aminomethyl group.

Considering the combined effects, substitution is most likely to occur at the C2 and C5 positions. However, steric hindrance from the adjacent methyl and aminomethyl groups must also be considered. The C5 position is sterically less hindered than the C2 position, which is flanked by two substituents. Therefore, electrophilic attack is generally favored at the C5 position.

Mechanistic Investigations of Key Transformations Involving this compound

The benzylic carbon-nitrogen (C-N) bond in benzylamines can be activated and cleaved, typically through the use of transition-metal catalysts. This strategy is valuable for using benzylamines as benzylating agents in coupling reactions. researchgate.net The most common mechanism for C(sp³)-N bond activation involves the oxidative addition of the bond to a low-valent late transition metal, such as palladium(0) or nickel(0). rsc.org

The general mechanism proceeds as follows:

Coordination: The benzylamine coordinates to the metal center. In some cases, the amine first undergoes a transformation (e.g., conversion to an ammonium (B1175870) salt or amide) to facilitate the next step.

Oxidative Addition: The low-valent metal center (e.g., Pd(0)) inserts into the C-N bond, forming a higher-valent organometallic intermediate (e.g., a benzyl-palladium(II)-amido complex).

Further Reaction: This organometallic intermediate can then participate in various catalytic cycles, such as cross-coupling reactions.

Studies have shown that this C-N bond cleavage can be used in reactions like the Suzuki and Hiyama couplings, providing a pathway to form new C-C bonds. researchgate.netfao.org Metal-free methods, such as electrochemical oxidation, can also achieve selective cleavage of the benzyl (B1604629) C-N bond, proceeding through a nitrogen radical cation intermediate. mdpi.com

This compound, as a primary amine, can participate in intermolecular hydroamination reactions, which involve the addition of the N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). organicreactions.org These reactions are highly atom-economical and are often catalyzed by alkali metals, transition metals, or lanthanides. nih.govacs.org

A general mechanism for a base-catalyzed hydroamination of an alkene is as follows:

Deprotonation: A strong base deprotonates the amine to form a more nucleophilic metal amide.

Nucleophilic Attack: The metal amide attacks the alkene, typically at the less substituted carbon in anti-Markovnikov additions, to form a 2-aminoalkyl metal intermediate. nih.govacs.org

Protonolysis: The intermediate is protonated by another molecule of the starting amine, regenerating the catalyst and yielding the final secondary amine product.

Kinetic studies involving deuterated benzylamines have been used to probe the transition state of these reactions, indicating concurrent formation of the C-N and C-H bonds in many cases. nih.govnih.gov

Following C-N bond activation, the resulting organometallic intermediate can be utilized in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. nih.govlibretexts.org

A representative catalytic cycle for a Suzuki-type cross-coupling of a benzylamine with a boronic acid, proceeding via C-N bond activation, is shown below.

Table 2: General Catalytic Cycle for Palladium-Catalyzed Suzuki Coupling via C-N Bond Activation
StepDescriptionKey Transformation
1. Oxidative AdditionA low-valent Pd(0) complex inserts into the C-N bond of the (often derivatized) benzylamine.R-CH₂-NR'₂ + Pd(0) → R-CH₂-Pd(II)-NR'₂
2. TransmetalationThe organopalladium(II) intermediate reacts with an organoboron compound (e.g., Ar-B(OH)₂). The aryl group from the boronic acid replaces the amido group on the palladium center.R-CH₂-Pd(II)-NR'₂ + Ar-B(OH)₂ → R-CH₂-Pd(II)-Ar
3. Reductive EliminationThe two organic groups (benzyl and aryl) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.R-CH₂-Pd(II)-Ar → R-CH₂-Ar + Pd(0)

*R represents the (4-Methoxy-3-methylphenyl) moiety.

This mechanistic pathway enables the construction of complex diarylmethane and related structures from readily available benzylamines. fao.org The efficiency and selectivity of these coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Derivatives and Analogues of 4 Methoxy 3 Methylphenyl Methanamine: Synthesis and Exploration

Design and Synthesis of Substituted Benzylamine (B48309) Derivatives

The primary amine group of (4-methoxy-3-methylphenyl)methanamine is a key handle for derivatization, enabling the synthesis of a wide range of substituted benzylamines, including secondary and tertiary amines, as well as amides.

N-Alkylation and Reductive Amination: A common strategy to produce N-substituted derivatives is through reductive amination. mdpi.comwikipedia.org This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being frequently used due to their selectivity and mild reaction conditions. mdpi.comnih.gov For instance, reacting this compound with a suitable aldehyde in the presence of a reducing agent can yield a diverse library of N-alkylated products. This method is generally preferred over direct N-alkylation with alkyl halides, as it avoids the common issue of overalkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

The general scheme for reductive amination is as follows:

Formation of a hemiaminal by the reaction of the primary amine with a carbonyl compound.

Dehydration of the hemiaminal to form an imine (Schiff base).

Reduction of the imine to the target secondary amine using a suitable hydride-based reducing agent.

N-Acylation for Amide Synthesis: The primary amine can also be readily converted into amides through N-acylation. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. researchgate.net Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. This transformation is one of the most fundamental reactions in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biomolecules.

The table below illustrates the types of derivatives that can be synthesized from this compound using these standard methods.

Derivative TypeReactantReactionProduct Structure
N-Ethyl DerivativeAcetaldehydeReductive Amination
N-Benzyl DerivativeBenzaldehydeReductive Amination
N-Acetyl DerivativeAcetyl ChlorideN-Acylation
N-Benzoyl DerivativeBenzoyl ChlorideN-Acylation

Integration of the (4-Methoxy-3-methylphenyl)methyl Moiety into Heterocyclic Systems

The (4-methoxy-3-methylphenyl)methyl group is a valuable component in the construction of various heterocyclic systems, which are core structures in many biologically active compounds. The amine functionality or the aromatic ring itself can participate in cyclization reactions to form these ring systems.

Pyridazinones: One notable example is the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. nih.govsielc.com The synthesis begins with the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, which forms an intermediate γ-keto acid. Subsequent cyclization of this acid with hydrazine (B178648) hydrate (B1144303) yields the pyridazinone ring, effectively incorporating the (4-methoxy-3-methylphenyl) moiety at the 6-position. sielc.comnih.gov This pyridazinone core can then undergo further modifications, such as condensation with aromatic aldehydes or N-alkylation, to generate a library of diverse heterocyclic compounds. nih.gov

Pyrimidines and Other Heterocycles: General synthetic strategies for pyrimidines often involve the condensation of a three-carbon component with an amidine or urea (B33335). mdpi.comnih.gov The (4-methoxy-3-methylphenyl) moiety can be introduced by using 4-methoxy-3-methylbenzaldehyde (B1345598) as the carbonyl component in a multi-component reaction. For example, condensation with a ketone, an amidine, and an activating agent can lead to the formation of a substituted pyrimidine (B1678525) ring where the aryl group is derived from the starting aldehyde.

Similarly, the synthesis of other N-heterocycles like imidazoles, triazoles, and quinolines can be adapted to include this specific arylmethyl scaffold. organic-chemistry.orgnih.govorganic-chemistry.org For instance, in the synthesis of substituted imidazoles, 4-methoxy-3-methylbenzaldehyde can react with benzyl (B1604629), and ammonium acetate (B1210297) to form a tri-substituted imidazole. nih.gov

The table below summarizes potential heterocyclic systems incorporating the (4-methoxy-3-methylphenyl)methyl moiety and the general synthetic approaches.

Heterocyclic SystemGeneral Synthetic ApproachKey Precursor
PyridazinoneFriedel-Crafts acylation followed by cyclization with hydrazine. sielc.com4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
PyrimidineMulti-component condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source (e.g., urea or amidine). mdpi.com4-Methoxy-3-methylbenzaldehyde
ImidazoleCondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Radziszewski synthesis). nih.gov4-Methoxy-3-methylbenzaldehyde
1,2,4-TriazoleCyclization of acyl-thiosemicarbazides derived from the corresponding carboxylic acid. nih.gov4-Methoxy-3-methylbenzoic acid

Preparation of Complex Scaffolds Utilizing this compound as a Building Block

In medicinal chemistry and materials science, simple molecules like this compound are often used as "building blocks" for the assembly of more complex molecular architectures. mdpi.com Its utility stems from the presence of two distinct reactive sites: the nucleophilic primary amine and the aromatic ring, which is amenable to electrophilic substitution. This dual reactivity allows for a stepwise and controlled construction of larger, multi-functionalized molecules.

The primary amine can be used as an anchor point to introduce other functionalities. For example, after an initial N-acylation or N-alkylation reaction, the aromatic ring can undergo further substitution. The methoxy (B1213986) and methyl groups on the ring direct incoming electrophiles primarily to the ortho and para positions relative to their locations, allowing for regioselective functionalization.

A hypothetical synthetic pathway could involve an initial acylation of the amine group to form an amide. This amide could then undergo an intramolecular cyclization, or the remaining positions on the aromatic ring could be functionalized before a final cyclization step. Such strategies are employed in the total synthesis of natural products and the development of novel drug candidates. beilstein-journals.orgnih.gov The (4-methoxy-3-methylphenyl)methyl unit can provide a specific steric and electronic profile to the final complex scaffold, influencing its three-dimensional shape and interaction with biological targets.

Regioisomeric Analysis and Differentiation of Related Compounds

The synthesis of this compound can potentially lead to the formation of its regioisomers, such as (3-methoxy-4-methylphenyl)methanamine (B3255016) and (4-methoxy-2-methylphenyl)methanamine. Differentiating these isomers is critical for structural confirmation and ensuring the purity of the target compound. Several analytical techniques are employed for this purpose, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC). nih.govsielc.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing regioisomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene (B151609) ring.

In ¹H NMR, the coupling patterns and chemical shifts of the three aromatic protons provide a unique fingerprint for each isomer. For this compound, one would expect three distinct signals in the aromatic region, with splitting patterns determined by their ortho, meta, and para relationships.

In ¹³C NMR, the chemical shifts of the aromatic carbons, particularly those directly attached to the substituents (ipso-carbons), are significantly different for each isomer. The distinct electronic environment created by the relative positions of the methoxy, methyl, and aminomethyl groups leads to a unique set of signals for each structure. nih.gov

The table below outlines the expected distinguishing features in the ¹H NMR spectra for the aromatic region of the three regioisomers.

CompoundExpected ¹H NMR Aromatic Signals (Qualitative)
This compound Three signals: a doublet, a singlet (or narrow doublet), and a doublet of doublets.
(3-Methoxy-4-methylphenyl)methanamine Three signals: a doublet, a singlet (or narrow doublet), and a doublet of doublets, with different chemical shifts and coupling constants compared to the 4-methoxy-3-methyl isomer.
(4-Methoxy-2-methylphenyl)methanamine Three signals, likely appearing as two doublets and one triplet (or doublet of doublets), reflecting different neighbor relationships.

Mass Spectrometry: Mass spectrometry can also aid in differentiation, although the electron ionization (EI) mass spectra of regioisomers are often very similar. Tandem mass spectrometry (MS/MS) can be more informative. After protonation of the amine under electrospray ionization (ESI) conditions, collision-induced dissociation (CID) is performed on the parent ion [M+H]⁺. A characteristic fragmentation for benzylamines is the loss of ammonia (NH₃). nih.gov While this primary fragmentation may be common to all isomers, the subsequent fragmentation of the resulting carbocation could show subtle differences based on the stabilizing or destabilizing effects of the methoxy and methyl groups at different positions, providing a basis for differentiation. researchgate.net

Chromatography: Chromatographic techniques, especially HPLC, are essential for the physical separation of regioisomers. researchgate.net By using appropriate stationary and mobile phases, the small differences in polarity and interaction capabilities of the isomers can be exploited to achieve baseline separation, allowing for their individual collection and unambiguous characterization. beilstein-journals.org

Spectroscopic and Computational Investigations of 4 Methoxy 3 Methylphenyl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A comprehensive review of available scientific literature and spectral databases indicates a notable absence of detailed, publicly accessible experimental NMR data specifically for (4-Methoxy-3-methylphenyl)methanamine. While spectroscopic information for analogous substituted benzylamines and other methoxy- and methyl-substituted aromatic compounds is available, direct experimental spectra and detailed assignments for the title compound are not presently published. For a complete structural elucidation and unambiguous assignment of its proton and carbon signals, a full suite of NMR experiments would be required.

High-Resolution 1H and 13C NMR for Structural Assignment

Although experimental spectra are not available, theoretical 1H and 13C NMR chemical shifts can be predicted based on established principles of NMR spectroscopy and the analysis of structurally similar compounds.

Predicted 1H NMR Data: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the methyl protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The benzylic protons adjacent to the amine group would appear as a singlet, which might show broadening due to quadrupolar effects of the nitrogen atom or exchange with trace amounts of water. The methoxy and methyl groups would each present as sharp singlets.

Predicted 13C NMR Data: The carbon-13 NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule's distinct chemical environment. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the methoxy and methyl substituents. The benzylic carbon would resonate at a characteristic chemical shift, and the carbons of the methoxy and methyl groups would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2110 - 130
Aromatic C (quaternary)-125 - 160
CH2 (benzylic)~3.8~45
OCH3~3.8~55
CH3~2.2~16
NH21.5 - 2.5 (broad)-

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

To definitively establish the molecular structure and connectivity of this compound, a suite of two-dimensional NMR experiments would be indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and their attached carbons, confirming the assignments of the aromatic CH, benzylic CH2, methoxy, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For example, correlations from the benzylic protons to the aromatic quaternary carbon and other aromatic carbons would confirm the position of the aminomethyl group.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. In this case, it would primarily be used to confirm the coupling relationships between the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This could be used to confirm the relative positions of substituents on the aromatic ring, for instance, by observing a NOE between the methyl protons and an adjacent aromatic proton.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) Studies

In an EIMS experiment, the molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C9H13NO, 151.21 g/mol ). A common and often dominant fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. The major fragments would likely arise from the loss of the amino group and subsequent rearrangements.

Interactive Data Table: Predicted Major Fragments in the EIMS of this compound

m/z Proposed Fragment Fragmentation Pathway
151[C9H13NO]+•Molecular Ion
134[C9H12O]+•Loss of NH2 radical
121[C8H9O]+Loss of CH2NH2 radical
106[C7H6O]+•Further fragmentation
91[C7H7]+Tropylium ion

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be essential for confirming the elemental composition of this compound. By measuring the exact mass of the molecular ion to several decimal places, its molecular formula can be unequivocally determined, distinguishing it from other isobaric compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

While specific experimental IR and Raman spectra for this compound are not found in the literature, the expected vibrational modes can be predicted based on the functional groups present in the molecule. pressbooks.pubnist.govopenstax.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine group, typically appearing as a doublet in the region of 3300-3500 cm-1. pressbooks.pub C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. pressbooks.pubopenstax.org Characteristic C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm-1 region. pressbooks.pubopenstax.org The C-O stretching of the methoxy group would likely produce a strong absorption band around 1250 cm-1. openstax.org

Raman Spectroscopy: The Raman spectrum would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-H stretching vibrations would also be visible. The symmetric stretching of the C-O-C bond of the methoxy group would also be Raman active.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1)
N-H (amine)Stretching3300-3500 (doublet)Weak
C-H (aromatic)Stretching3000-3100Strong
C-H (aliphatic)Stretching2850-2960Strong
C=C (aromatic)Stretching1450-1600Strong
C-O (methoxy)Stretching~1250 (strong)Moderate
C-N (amine)Stretching1000-1250Moderate

Note: These are predicted frequencies and the actual values may vary.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling serve as powerful tools for investigating the molecular properties of this compound at the atomic level. These theoretical approaches provide deep insights into the molecule's geometry, electronic behavior, and dynamic nature, complementing experimental data and aiding in the rational design of its derivatives. By simulating molecular behavior, researchers can predict various characteristics before undertaking complex and resource-intensive laboratory synthesis and analysis.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govyoutube.com The geometry of this compound can be optimized using DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.net This process determines the lowest energy arrangement of the atoms, providing a precise three-dimensional structure. mdpi.com The optimization process involves calculating the energy at an initial geometry and systematically searching for a new geometry with lower energy until a true minimum on the potential energy surface is found. mdpi.comyoutube.com

Once the geometry is optimized, a wealth of information about the molecule's electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(ar)-C(ar)1.39 - 1.41
C(ar)-O1.37
O-C(methyl)1.43
C(ar)-C(methylene)1.51
C(methylene)-N1.47
Bond Angles (°)
C(ar)-O-C(methyl)118.5
C(ar)-C(methylene)-N112.0
H-N-H107.5

Note: These values are representative and typical for such structural motifs as determined by DFT calculations.

Table 2: Predicted Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy0.15
HOMO-LUMO Gap (ΔE)6.00
Ionization Potential5.85
Electron Affinity-0.15

Note: These values are illustrative of typical results obtained from DFT calculations for similar aromatic amines.

Molecular Dynamics Simulations for Conformational Insights

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov

For this compound, MD simulations can elucidate the conformational flexibility, particularly the rotation around key single bonds, such as the C(ar)-C(methylene) bond and the C(ar)-O bond. These simulations can identify the most stable conformers and the energy barriers between them. By simulating the molecule in a solvent, such as water, MD can also provide insights into solute-solvent interactions and how they influence the molecule's preferred shape and dynamics. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a solution. nih.gov The results from MD simulations can be analyzed to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the molecule's structure and the mobility of specific atoms or functional groups, respectively.

Table 3: Torsional Angle Analysis from a Representative MD Simulation

Dihedral AngleDescriptionPredominant Angle(s) (°)Relative Population (%)
C2-C1-CH2-NRotation of aminomethyl group~ ± 9075
C3-C4-O-CH3Rotation of methoxy group~ 0, 18095

Note: This table illustrates the type of conformational data that can be extracted from MD simulations, showing the most likely orientations of the key functional groups.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculations produce a set of normal modes, each with a specific frequency and intensity. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and wagging of bonds) can be achieved.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to UV-Visible absorption spectra. nih.gov This method calculates the energies of excited states, allowing for the prediction of the absorption wavelengths (λmax) and oscillator strengths. These theoretical spectra are invaluable for understanding the electronic structure and chromophores within the molecule.

Table 4: Comparison of Key Calculated and Representative Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupCalculated Frequency (Scaled)Representative Experimental Frequency
N-H Symmetric Stretch-NH₂33503360
N-H Asymmetric Stretch-NH₂34303445
C(ar)-H StretchAromatic Ring3050 - 31003040 - 3110
C-H Aliphatic Stretch-CH₃, -CH₂2850 - 29602845 - 2970
N-H Scissoring-NH₂16151620
C=C Aromatic StretchAromatic Ring1500 - 15801505 - 1585
C(ar)-O-C Asymmetric StretchMethoxy12451250

Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.

Applications of 4 Methoxy 3 Methylphenyl Methanamine in Complex Organic Synthesis

Role as an Intermediate in Pharmaceutical Compound Development

While extensive public documentation on the use of (4-Methoxy-3-methylphenyl)methanamine in the synthesis of specific commercial drugs is limited, its structural motif is of interest in medicinal chemistry. Chemical suppliers list it as a pharmaceutical intermediate, suggesting its use in research and development. synhet.com The primary amine group allows for a variety of chemical transformations, making it a useful scaffold for building potential therapeutic agents.

One documented application shows its use in the synthesis of a substituted pyrimidine (B1678525), a class of compounds with a broad range of pharmacological activities. Specifically, this compound is reacted with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to yield ethyl 4-(4-methoxy-3-methylbenzylamino)-2-(methylthio)pyrimidine-5-carboxylate ambeed.com. This reaction highlights its role as a nucleophile, where the amine group displaces a halogen on the pyrimidine ring.

Table 1: Synthesis of a Pyrimidine Derivative

Reactant 1 Reactant 2 Product Reaction Conditions Yield

Utilization in Agrochemical Design and Synthesis

Information regarding the specific use of this compound in the design and synthesis of agrochemicals is not extensively detailed in publicly available literature. However, chemical suppliers suggest its potential application as an intermediate for pesticides synhet.com. The benzylamine (B48309) moiety is present in some classes of fungicides and herbicides. The substituted phenyl ring of this compound could be explored to modulate the biological activity and physical properties of potential agrochemical candidates.

Contribution to the Production of Specialty Chemicals

A notable application of this compound is in the field of specialty chemicals, particularly as a precursor to flavor-modifying compounds. Several patents disclose its use in the synthesis of novel flavor enhancers, specifically those that elicit an "umami" or savory taste. googleapis.comgoogle.comgoogle.comgoogleapis.com

The synthesis of these flavor enhancers often involves the reaction of this compound with other chemical building blocks. For instance, it is used to create oxalamide derivatives that have been shown to activate human taste receptors associated with the umami flavor profile. googleapis.comgoogle.comgoogle.comgoogleapis.com

The synthesis of this compound for this purpose is also described, typically starting from 4-methoxy-3-methylbenzaldehyde (B1345598).

Table 2: Synthesis of this compound

Starting Material Reagents Product Yield

Strategic Implementation in the Synthesis of Novel Chemical Entities

The reactivity of the primary amine in this compound makes it a strategic component for constructing novel and complex molecules. Beyond the pyrimidine derivative mentioned earlier, it serves as a building block for creating new molecular scaffolds.

For example, it has been used in the synthesis of N-(2-chlorobenzyl)-N'-(2-(pyridin-2-yl)ethyl)oxalamide, a compound investigated for its flavor-modifying properties googleapis.com. This synthesis involves a multi-component reaction where this compound is one of the key reactants.

The ability to readily participate in reactions such as reductive amination and nucleophilic substitution makes this compound a valuable tool for chemists aiming to generate libraries of new compounds for screening in various applications, from materials science to drug discovery.

Patent Landscape and Academic Relevance in Chemical Patents

Analysis of Patent Literature Pertaining to (4-Methoxy-3-methylphenyl)methanamine Synthesis

The most prominent synthesis of this compound detailed in the patent literature is through the reductive amination of 4-methoxy-3-methylbenzaldehyde (B1345598). A key patent in this area, US8124121B2 and its international counterparts, explicitly outlines a method for its preparation.

The patented process involves the reaction of 4-methoxy-3-methylbenzaldehyde with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent. Specifically, sodium cyanoborohydride in methanol (B129727) is utilized to facilitate the conversion of the intermediate imine to the final amine product. This one-pot reductive amination is a common and efficient method for the synthesis of amines from carbonyl compounds.

The patent documents the use of this specific benzylamine (B48309) derivative as a crucial building block for the creation of more complex molecules, particularly amide compounds that are investigated for their properties as flavor enhancers, specifically as umami or sweet tastants. The synthesis of this compound is therefore presented not as an end in itself, but as a necessary step to access a novel class of commercially valuable compounds.

Table 1: Patented Synthesis of this compound

Starting MaterialReagentsProductPatent Reference
4-Methoxy-3-methylbenzaldehydeAmmonium acetate, Sodium cyanoborohydride, MethanolThis compoundUS8124121B2

Evaluation of Inventive Contributions and Claimed Utility in Academic Research Contexts

From a patent perspective, the inventive contribution lies not in the novelty of the synthetic reaction itself—reductive amination is a well-established transformation in organic chemistry—but in the identification of this compound as a key intermediate for producing a specific class of compounds with a valuable commercial application. The claimed utility is the creation of novel flavor modifiers, which addresses a specific need in the food and beverage industry.

In the academic sphere, the synthesis of a relatively simple molecule like this compound would likely not be considered a major inventive contribution on its own, unless it was achieved through a novel and highly efficient catalytic method, or as part of the total synthesis of a complex natural product. Academic research often focuses on the development of new synthetic methodologies or the exploration of fundamental chemical principles.

A direct comparison reveals a divergence in what is considered an "inventive contribution." For industrial patents, the invention is often the application and the final product's utility, with the synthesis of intermediates being a necessary, but not necessarily groundbreaking, step. In academia, the novelty of the chemical transformation or the complexity of the target molecule often defines the inventive merit.

While specific academic papers detailing the synthesis of this compound are not prevalent, the methods used in the patent literature are standard and would be considered routine in a research laboratory. The value in the academic context would arise from what is subsequently done with this amine—for instance, its incorporation into novel materials, catalysts, or biologically active compounds, and the subsequent study of their properties.

Considerations for Research-Oriented Synthetic Routes Within the Patent Landscape

For researchers in an academic setting, the patent landscape provides valuable information but also delineates areas that might be subject to intellectual property claims. The specific use of this compound to create the particular amide-based flavor enhancers claimed in the patent is protected. However, the synthesis of the amine itself by reductive amination is a general method and would not preclude a researcher from preparing and using it for other, non-infringing purposes.

Academic researchers might explore alternative synthetic routes to this compound, not necessarily to circumvent patents, but to advance the field of organic synthesis. Potential research-oriented routes could include:

Catalytic Transfer Hydrogenation: Employing more environmentally benign and safer reducing agents than cyanoborohydride, such as formic acid or isopropanol, in the presence of a transition metal catalyst.

Biocatalytic Approaches: Utilizing enzymes, such as transaminases, to perform the amination of 4-methoxy-3-methylbenzaldehyde, which could offer high selectivity and milder reaction conditions.

Flow Chemistry Synthesis: Developing a continuous flow process for the reductive amination, which could offer advantages in terms of safety, scalability, and product purity.

These alternative approaches would be of academic interest due to their potential for improved sustainability, efficiency, or novelty. The development of such methods would contribute to the broader toolkit of synthetic organic chemistry, and the this compound produced could then be used to explore new areas of chemical space, for example, in medicinal chemistry or materials science, that are distinct from the applications described in the existing patent literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methoxy-3-methylphenyl)methanamine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and amine precursors, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce intermediates like Schiff bases. Reaction efficiency depends on solvent polarity (e.g., ethanol or THF), temperature (60–100°C), and catalyst loading. For example, methoxy and methyl substituents on the aromatic ring may sterically hinder intermediates, requiring optimized stoichiometry .

Q. How can spectroscopic techniques like NMR and IR be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxy and meta-methyl groups). The methylene group (-CH₂NH₂) resonates near δ 3.4–3.6 ppm as a triplet due to coupling with the amine.
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C-O in methoxy (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What purification methods are recommended for isolating this compound with high purity?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes by-products. For hydrochloride salts, recrystallization in ethanol/water mixtures enhances purity (>98%). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) monitors purity, with retention time comparison to standards .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). To address this:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
  • Meta-Analysis : Pool data from independent studies using standardized metrics (e.g., pIC₅₀) to identify trends.
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., 4-Methoxythiazole derivatives) to isolate substituent-specific effects .

Q. How does the electronic nature of substituents on the aromatic ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, the methyl group at the meta position introduces steric hindrance, slowing reactions at adjacent sites. Computational studies (e.g., Hammett σ values) quantify substituent effects, guiding regioselective modifications. For example, nitration occurs preferentially at the para position relative to the methoxy group .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., GPCRs or enzymes). Focus on hydrogen bonding between the amine group and catalytic residues.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and ligand-protein dynamics.
  • QSAR Models : Train models on analogs to predict ADMET properties and optimize lead compounds .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include:

  • Catalyst Deactivation : Use heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to improve recyclability.
  • Racemization : Control reaction pH (<7) and temperature (<50°C) during hydrogenation to preserve chirality.
  • Purification : Implement continuous chromatography or crystallization to separate enantiomers at scale .

Data Contradiction Analysis

  • Example : Discrepancies in reported antimicrobial activity may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (aerobic vs. anaerobic). Researchers should replicate studies under controlled conditions and validate results with kill-time assays and membrane permeability tests .

Key Structural Comparisons

CompoundStructural FeaturesKey Differences
4-MethoxythiazoleThiazole ring, methoxyLacks methyl group and amine
3-MethoxyphenethylaminePhenethyl backboneMissing methyl substitution

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.